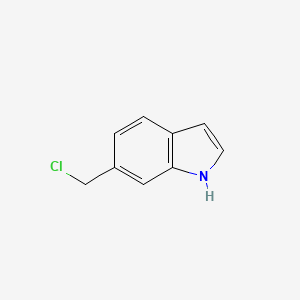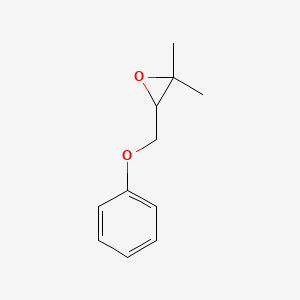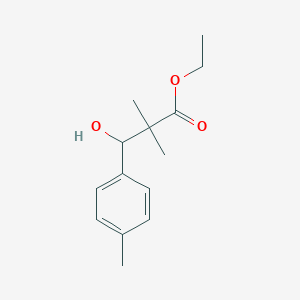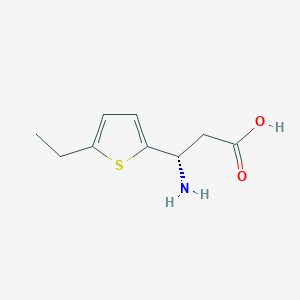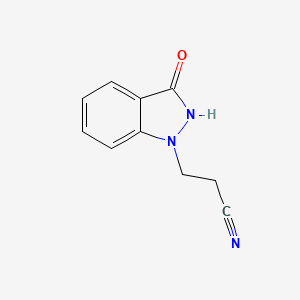
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It is characterized by the presence of an indazole ring, a hydroxy group, and a nitrile group.
Vorbereitungsmethoden
The synthesis of 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-hydroxyindazole with a suitable nitrile compound . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial and antiproliferative effects.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth in certain neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through its interaction with key proteins and enzymes involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile can be compared with other similar compounds, such as:
3-(1H-imidazol-1-yl)propanenitrile: This compound contains an imidazole ring instead of an indazole ring.
3-amino-1H-indazole-1-carboxamides: These compounds have shown interesting antiproliferative activity and inhibit cell growth at low concentrations.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-(3-oxo-2H-indazol-1-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-2,4-5H,3,7H2,(H,12,14) |
InChI-Schlüssel |
KTWSZFYLMYGVII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN2CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
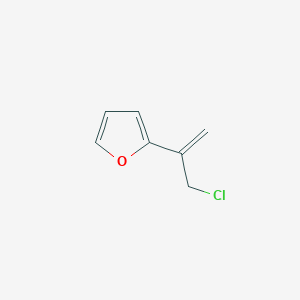
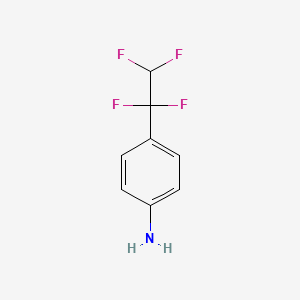

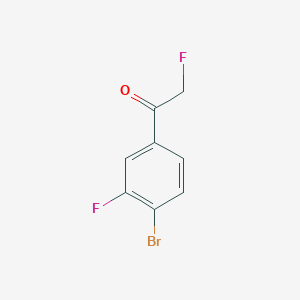
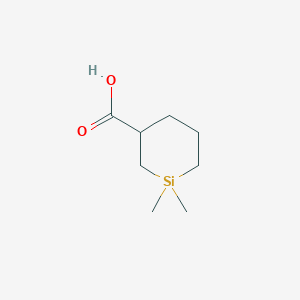
![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
